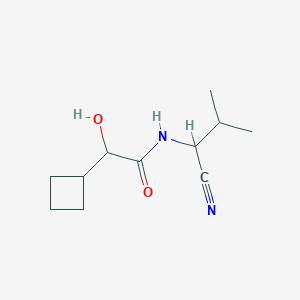
N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide, also known as CCG-63802, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of hydroxamic acid-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
科学研究应用
N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors). This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. Histones are proteins that help package DNA into a compact structure called chromatin, which regulates gene expression. When histones are acetylated, they become more loosely packed, allowing for greater access of transcription factors and RNA polymerase to the DNA. This leads to increased gene expression. By inhibiting HDACs, this compound increases histone acetylation, leading to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on HDAC activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, which is a complex of enzymes that degrades proteins in cells. This can lead to the accumulation of misfolded or damaged proteins, which can contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
实验室实验的优点和局限性
One advantage of N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide is that it is a highly specific HDAC inhibitor, meaning that it targets only a specific subset of HDAC enzymes, rather than inhibiting all HDACs. This can reduce the potential for off-target effects and toxicity. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its effects on other enzymes and pathways, such as the proteasome and carbonic anhydrase, can complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, due to its ability to inhibit proteasome activity. Additionally, further studies are needed to fully understand the effects of this compound on other enzymes and pathways, and to develop more effective methods for delivering the compound to cells and tissues.
合成方法
The synthesis method of N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide involves the reaction of 2-cyclobutyl-2-hydroxyacetic acid with 1-cyano-2-methylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, which is essential for its use in scientific research.
属性
IUPAC Name |
N-(1-cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)9(6-12)13-11(15)10(14)8-4-3-5-8/h7-10,14H,3-5H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABCQPRIZSIMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C(C1CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)
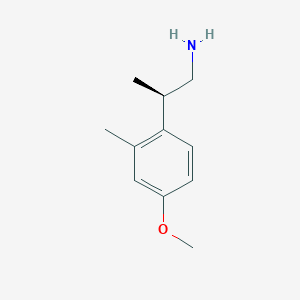

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449282.png)
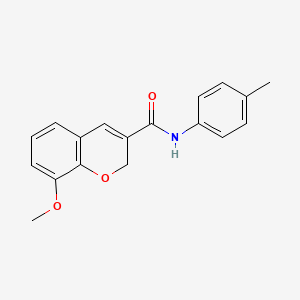
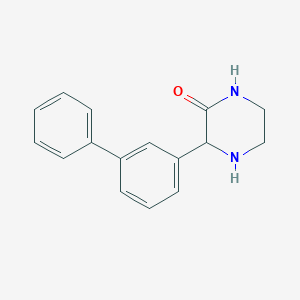

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2449287.png)
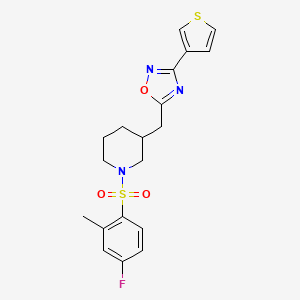
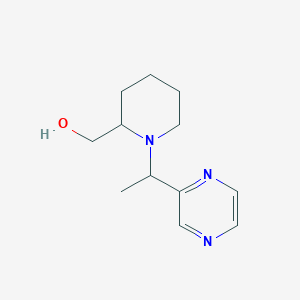
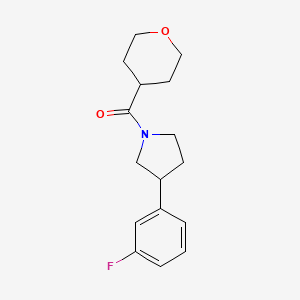
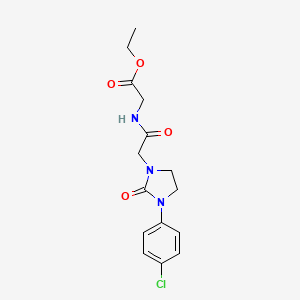
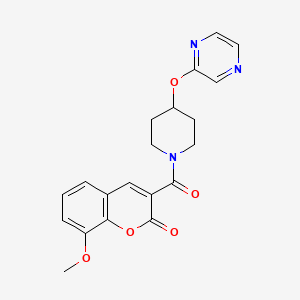
![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)